molecular formula C21H26N4O4S B11304476 1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide

1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide

Cat. No.: B11304476
M. Wt: 430.5 g/mol
InChI Key: LMUALYREVFXCQN-UHFFFAOYSA-N
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Description

1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolan ring, a pyrazole moiety, and a piperidine carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide involves multiple steps, starting with the preparation of the thiolan ring and the pyrazole moiety. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of these rings. The final step involves the coupling of the pyrazole moiety with the piperidine carboxamide group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography, is also crucial to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted aromatic compounds. These products can be further utilized in various applications, depending on the desired properties.

Scientific Research Applications

1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-chlorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide: Similar structure with a chlorine substituent.

    1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide: Similar structure with a fluorine substituent.

Uniqueness

The uniqueness of 1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide lies in its specific substituents and the resulting biological activity. The presence of the methyl group on the aromatic ring may enhance its interaction with certain molecular targets, leading to distinct biological effects compared to its analogs.

Properties

Molecular Formula

C21H26N4O4S

Molecular Weight

430.5 g/mol

IUPAC Name

1-[1-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazole-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H26N4O4S/c1-14-2-4-15(5-3-14)19-12-18(23-25(19)17-8-11-30(28,29)13-17)21(27)24-9-6-16(7-10-24)20(22)26/h2-5,12,16-17H,6-11,13H2,1H3,(H2,22,26)

InChI Key

LMUALYREVFXCQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)N4CCC(CC4)C(=O)N

Origin of Product

United States

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